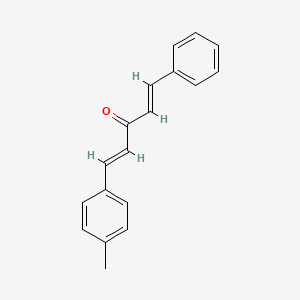

(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one

Description

Properties

IUPAC Name |

(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O/c1-15-7-9-17(10-8-15)12-14-18(19)13-11-16-5-3-2-4-6-16/h2-14H,1H3/b13-11+,14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDJWKCEIXOUDX-PHEQNACWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57083-29-1 | |

| Record name | 1-(4-METHYLPHENYL)-5-PHENYL-1,4-PENTADIEN-3-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .

Industrial Production Methods

This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Bromine or chlorine in an organic solvent.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one has several scientific research applications:

Chemistry: Used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the inhibition of specific enzymes and signaling pathways involved in cell proliferation and apoptosis. The compound’s anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

The following comparison focuses on structural analogs of (1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one, emphasizing substituent effects on physical properties, bioactivity, and molecular conformation.

Structural and Physical Properties

Key Trends :

- Electron-Donating Groups (e.g., methoxy, methyl): Improve stability and lipophilicity but may reduce antioxidant activity compared to phenolic analogs .

- Heterocyclic Moieties (e.g., furan, thiazole): Enhance bioactivity via π-π stacking or hydrogen bonding .

Key Trends :

- Antiviral Activity : Dependent on electron-deficient aromatic rings (e.g., nitro, trifluoromethyl) or heterocycles (e.g., thiadiazole) .

- Cytotoxicity: Correlates with methoxy/hydroxy groups inducing ROS generation; non-phenolic analogs (e.g., target compound) may require alternative mechanisms .

Structural and Crystallographic Insights

- Dihedral Angles : The target compound’s analogs, such as (1E,4E)-1-(3-nitrophenyl)-5-phenylpenta-1,4-dien-3-one, exhibit dihedral angles of ~31° between aromatic rings, influencing conjugation and π-π interactions .

- Crystal Packing : Halogenated derivatives (e.g., 4-bromophenyl) form inversion dimers via C–H···O hydrogen bonds, while nitro analogs show C–H···π interactions .

Biological Activity

(1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one , also known as a member of the chalcone family, has garnered attention for its diverse biological activities. This compound, with the molecular formula and CAS number 115846-96-3 , exhibits properties that could be leveraged in various therapeutic contexts, particularly in cancer treatment and anti-inflammatory applications.

Molecular Structure

- Molecular Formula :

- Molecular Weight : 282.34 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally conducted under reflux conditions in ethanol or methanol.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound. The compound has been shown to inhibit cell proliferation in various cancer cell lines:

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Induces apoptosis and inhibits microtubule assembly |

| HepG2 (Liver) | 4.98 - 14.65 | Apoptosis induction and cell cycle arrest |

In particular, compounds derived from similar structures have demonstrated significant growth inhibition against MDA-MB-231 cells, suggesting that this compound could act as a microtubule-destabilizing agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways:

- Apoptosis Induction : The compound enhances caspase activity in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing further proliferation .

Case Studies

A study conducted on structurally similar compounds indicated that they could effectively inhibit tumor growth in vivo. These findings support the hypothesis that this compound may also exhibit similar properties when evaluated under controlled experimental conditions.

Q & A

[Basic] What are the optimal synthetic routes for preparing (1E,4E)-1-(4-methylphenyl)-5-phenylpenta-1,4-dien-3-one, and how can reaction conditions be optimized for yield and stereoselectivity?

The compound can be synthesized via Claisen-Schmidt condensation , a standard method for α,β-unsaturated ketones. This involves base-catalyzed aldol condensation between 4-methylacetophenone and a benzaldehyde derivative. Key optimization steps include:

- Catalyst selection : Use NaOH or KOH in ethanol/water mixtures to enhance enolate formation .

- Temperature control : Maintain 60–80°C to favor conjugation and minimize side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates but may require post-synthesis purification via column chromatography (EtOAc/hexane) .

- Steric effects : Para-substituents on the aryl rings influence steric hindrance; bulky groups may reduce yield, necessitating extended reaction times .

[Basic] How can X-ray crystallography confirm the molecular geometry and stereochemistry of this compound?

Single-crystal X-ray diffraction is the gold standard for structural validation:

- Crystal growth : Use slow evaporation of a saturated solution in dichloromethane/hexane at 4°C .

- Data collection : Cool crystals to 100 K to minimize thermal motion. Measure diffraction data with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure refinement : Solve using SHELXL/97 software with anisotropic displacement parameters. Key metrics include bond lengths (C=C: ~1.34 Å, C=O: ~1.22 Å) and dihedral angles between conjugated systems .

[Basic] What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- NMR :

- ¹H NMR : Look for vinyl proton signals at δ 6.5–7.5 ppm (doublets, J = 15–16 Hz for trans double bonds) and aryl protons at δ 7.2–7.8 ppm .

- ¹³C NMR : Carbonyl carbon at δ ~190 ppm; conjugated carbons at δ 120–140 ppm .

- IR : Strong C=O stretch at ~1670 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ .

- UV-Vis : π→π* transitions in the 300–400 nm range, with ε > 10,000 L·mol⁻¹·cm⁻¹ due to extended conjugation .

[Advanced] How do quantum chemical calculations (e.g., DFT) contribute to understanding the electronic structure and nonlinear optical (NLO) properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) correlate with electronic transitions observed in UV-Vis .

- Hyperpolarizability (β) : Calculated β values > 50 × 10⁻³⁰ esu suggest strong NLO activity, driven by charge transfer between electron-donating (methyl) and withdrawing (carbonyl) groups .

- Solvent effects : Polarizable continuum models (PCM) show solvent polarity red-shifts absorption maxima by ~20 nm .

[Advanced] What experimental and computational approaches resolve contradictions in observed vs. predicted spectroscopic data?

- NMR discrepancies : If experimental δ values deviate >0.5 ppm from DFT predictions, consider:

- Solvent effects : Simulate using IEF-PCM to account for dielectric environments .

- Tautomerism : Check for keto-enol equilibria via variable-temperature NMR .

- UV-Vis outliers : Validate using time-dependent DFT (TD-DFT) with CAM-B3LYP functional for charge-transfer states .

- Crystallographic vs. computed geometry : Compare bond lengths and angles; RMSD >0.05 Å may indicate crystal packing effects .

[Advanced] How do substituent effects (e.g., para-methyl vs. nitro groups) influence electronic and steric properties, and what methodologies quantify these effects?

- Hammett constants (σ) : Para-methyl (σ = -0.17) reduces electron withdrawal compared to nitro (σ = +0.78), lowering C=O polarization and NLO response .

- X-ray/DFT comparisons : Dihedral angles between aryl and enone planes increase with bulky substituents (e.g., nitro: ~10°, methyl: ~5°), altering conjugation .

- Steric maps : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) in crystal lattices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.